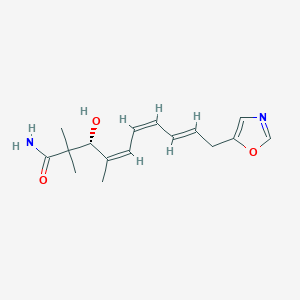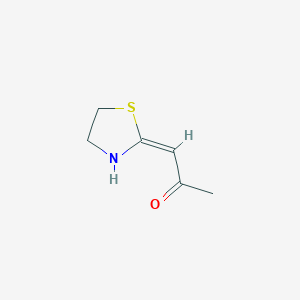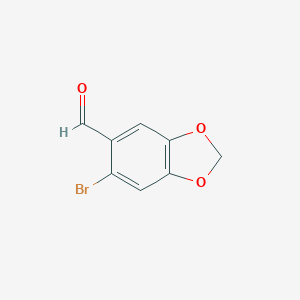
1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This compound is characterized by the presence of an acetyl group at the third position and a 1-methylpropyl group at the first position of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 1-methylpropylamine with 3-acetylpyrrole under acidic conditions. The reaction typically proceeds through nucleophilic substitution, where the amine group attacks the carbonyl carbon of the acetyl group, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce 3-hydroxy-1-(1-methylpropyl)pyrrole.
Scientific Research Applications
1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrrole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical processes. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(1-Methylpropyl)-3-methyl-1H-pyrrole: Similar structure but with a methyl group instead of an acetyl group.
1-(1-Methylpropyl)-3-ethyl-1H-pyrrole: Contains an ethyl group at the third position instead of an acetyl group.
1-(1-Methylpropyl)-3-formyl-1H-pyrrole: Features a formyl group at the third position.
Uniqueness
1-(1-(sec-Butyl)-1H-pyrrol-3-yl)ethanone is unique due to the presence of both the 1-methylpropyl and acetyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
133611-45-7 |
|---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(1-butan-2-ylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-8(2)11-6-5-10(7-11)9(3)12/h5-8H,4H2,1-3H3 |
InChI Key |
CMXFNQUJJUTGQF-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Canonical SMILES |
CCC(C)N1C=CC(=C1)C(=O)C |
Synonyms |
Ethanone, 1-[1-(1-methylpropyl)-1H-pyrrol-3-yl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



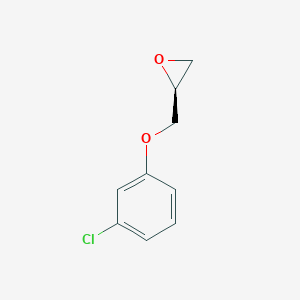

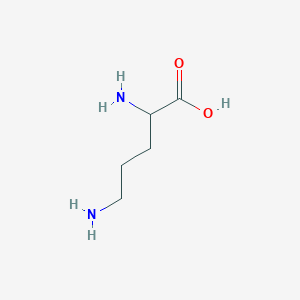
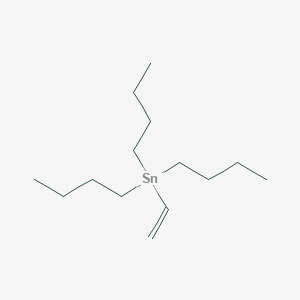
![Dimethyl 2-[5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-4-chloro-2-nitrophenyl]propanedioate](/img/structure/B143880.png)
![(2r,5r)-5-(6-Amino-9h-purin-9-yl)-3-[(1r)-1-hydroxyethyl]cyclopent-3-ene-1,2-diol](/img/structure/B143881.png)
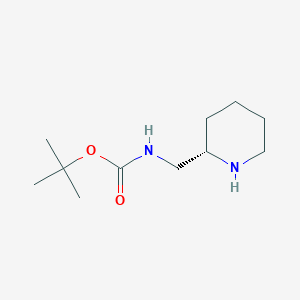
![3-[4-[2-(2,5-Dichloro-4-nitrophenyl)ethyl]-1-piperazinyl]-1,2-benzisothiazole](/img/structure/B143884.png)

